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Kdrlkz-3

Targeted Protein Degradation E3 Ligase Profiling Biochemical Assay Validation

Validate KLHDC2-dependent degradation with confidence. Researchers using KLHDC2-recruiting PROTACs or molecular glues face the challenge of distinguishing on-target pharmacology from non-specific effects. KDRLKZ-3 is a structurally matched negative control with >19-fold lower KLHDC2 engagement versus active probes, ensuring a clean background in functional assays. - Confirms target degradation is strictly KLHDC2-dependent; eliminates warhead/linker artifacts. - Enables rapid triage of phenotypic hits by distinguishing KLHDC2-driven vs. off-target mechanisms. - Provides a true negative baseline for SPR and biophysical assays with no measurable binding affinity.

Molecular Formula C23H30N4O6
Molecular Weight 458.5 g/mol
Cat. No. B12366947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdrlkz-3
Molecular FormulaC23H30N4O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N
InChIInChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28)
InChIKeyINQRQPKOOXTHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDRLKZ-3: Negative Control for KLHDC2-Targeted Degradation Assays


KDRLKZ-3 (synonym 1NEG) is a small‑molecule chemical probe designed to serve as a negative control for the KDRLKZ series of ligands targeting the E3 ubiquitin ligase Kelch domain‑containing protein 2 (KLHDC2). With a molecular formula of C₂₃H₃₀N₄O₆ and a molecular weight of 458.52 g/mol [1], this compound exhibits a substantially reduced affinity for KLHDC2 compared to its active analogs, thereby enabling researchers to distinguish on‑target pharmacology from non‑specific effects in targeted protein degradation (TPD) experiments [2]. Its primary utility lies not in therapeutic application but in the rigorous validation of experimental systems that utilize KLHDC2‑recruiting PROTACs or molecular glues.

Workflow
TPD assay validation with KLHDC2-recruiting PROTACs or molecular glues
Selection
Scaffold-matched negative control probe; markedly reduced KLHDC2 engagement vs active ligands
Use
Distinguishes on-target pharmacology from non-specific effects in cellular and biochemical assays

KDRLKZ-3 Substitution: Experimental Integrity Risks


Despite sharing a common core scaffold with active KLHDC2 ligands, KDRLKZ-3 is functionally non‑equivalent and cannot be interchanged with its more potent counterparts, KDRLKZ‑1 or KDRLKZ‑2, without undermining the validity of experimental conclusions. Its role is explicitly that of a matched negative control, designed to exhibit a >19‑fold reduction in KLHDC2 engagement relative to the active probes . Substituting KDRLKZ-3 with another weak KLHDC2 ligand (e.g., SJ6145) would introduce a distinct binding profile and potentially off‑target liability, thereby failing to control for the specific chemical scaffold and off‑target space of the active compound under investigation. The data presented below quantifies precisely how the marginal activity of KDRLKZ‑3 defines its unique utility as a baseline comparator.

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Active KDRLKZ ligands (KDRLKZ-1/2) may not serve as baseline comparators; their potent KLHDC2 engagement confounds negative control interpretation.

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Chemically distinct weak ligands like SJ6145 may introduce different off-target profiles, failing to control for KDRLKZ scaffold-specific background.

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Vehicle-only controls may not account for scaffold-derived non-specific effects, limiting their utility as negative controls in PROTAC functional assays.

KDRLKZ-3 vs. Active KLHDC2 Ligands


AlphaLISA Displacement: KLHDC2 Binding Potency

In the same alphaLISA displacement assay format used to characterize the series, KDRLKZ-3 inhibits the interaction between KLHDC2 and its cognate peptide substrate with an IC₅₀ of 4.1 µM [1]. This contrasts sharply with the highly potent ligand KDRLKZ-2, which achieves an IC₅₀ of 0.068 µM . KDRLKZ-1 displays an intermediate potency of 0.21 µM [2]. The 60‑fold difference in potency between KDRLKZ-3 and KDRLKZ-2 within a single assay platform provides a robust window for discriminating on‑target from non‑specific cellular activity.

AlphaLISA Binding
Head-to-head
IC₅₀ = 4.1 µM
(vs 0.068 µM, KDRLKZ-2; ~60-fold weaker)

Supports on-target vs non-specific activity discrimination

Same assay platform; direct comparison

Targeted Protein Degradation E3 Ligase Profiling Biochemical Assay Validation

SPR Affinity Comparison for KLHDC2 Binding

Surface Plasmon Resonance (SPR) analysis reveals that KDRLKZ-3 exhibits no measurable affinity for KLHDC2, consistent with its designation as a negative control . In stark contrast, both active ligands demonstrate clear, quantifiable binding: KDRLKZ-1 binds with a dissociation constant (Kd) of 0.36 µM [1], and the more potent KDRLKZ-2 binds with a Kd of 0.095 µM . The absence of detectable SPR signal for KDRLKZ-3 confirms that its weak activity in the proximity‑based alphaLISA assay may represent the upper limit of assay sensitivity rather than a genuine, productive binding interaction.

SPR Affinity
Head-to-head
No detectable binding
(Kd > 10 µM, inferred)
vs Kd = 0.095 µM (KDRLKZ-2)

Indicates functional inertness at active ligand concentrations

Assay sensitivity may contribute to observed inactivity

Surface Plasmon Resonance Binding Affinity Negative Control Validation

PROTAC-Mediated Target Degradation Activity

When incorporated into a PROTAC architecture (e.g., a BRD4‑targeting conjugate), the KDRLKZ-3‑derived E3 ligand moiety fails to induce degradation of the target protein [1]. This is in direct contrast to PROTACs built with the active ligand KDRLKZ-1, which demonstrate robust, KLHDC2‑dependent degradation of BRD4 and the androgen receptor (AR) [2]. The inability of KDRLKZ-3 to support ternary complex formation and subsequent ubiquitination establishes its essential role as a negative control for verifying that observed degradation is driven specifically by KLHDC2 recruitment, not by the linker or warhead alone.

PROTAC Degradation
Class-level
No target degradation observed

Supports KLHDC2-recruitment-dependent degradation attribution

Cellular PROTAC models; functional readout

PROTAC Functional Assay Target Engagement

Cross-Study Potency Benchmarking

In the context of the broader KLHDC2 ligand landscape, KDRLKZ-3 (IC₅₀ = 4.1 µM) occupies a precise, well‑characterized position. It is ~10‑fold more potent than the weakly active ligand SJ6145 (IC₅₀ = 42 µM in an orthogonal peptide displacement assay) , yet >60‑fold less potent than the active KDRLKZ-2 . This positions KDRLKZ-3 uniquely as a weakly active but structurally matched negative control, in contrast to SJ6145 which has a different chemotype and much lower potency. Using a completely inert molecule (e.g., a vehicle control) fails to control for potential off‑target interactions of the KDRLKZ chemotype itself, whereas using a weakly active but structurally distinct ligand like SJ6145 introduces a different spectrum of off‑target liabilities.

Cross-Study Potency
Data to verify
IC₅₀ = 4.1 µM
(SJ6145 IC₅₀ = 42 µM; ~10-fold more potent)

Context-dependent positioning; may inform chemotype-matched control choice

Different assay formats; values not directly comparable

Cross‑study Comparison Selectivity Profiling Assay Development

KDRLKZ-3: Optimal Research Applications


PROTAC Selectivity and Target Engagement Validation

In cellular assays evaluating novel PROTAC molecules that incorporate a KDRLKZ‑derived E3 ligand, KDRLKZ-3 should be used as a parallel negative control. Treating cells with a matched concentration of KDRLKZ-3 will confirm that any observed target degradation is strictly dependent on the KLHDC2‑recruiting activity of the active PROTAC, not on the warhead, linker, or other non‑specific effects. The 60‑fold difference in biochemical potency ensures a clean background in functional assays .

Off-Target Profiling and Hit Deconvolution

When a phenotypic screen identifies a hit from a library containing KDRLKZ‑like chemotypes, KDRLKZ-3 serves as the essential 'inactive analog' control. Its use in secondary assays allows researchers to quickly determine if the observed phenotype is driven by KLHDC2 engagement (sensitive to KDRLKZ-1/2 but not KDRLKZ-3) or by an off‑target mechanism (equally affected by KDRLKZ-3). This accelerates triage and reduces false‑positive lead pursuit.

SPR and Biophysical Assay Baseline Establishment

For laboratories establishing SPR or other biophysical binding assays for KLHDC2 ligands, KDRLKZ-3 provides a true negative control with a documented lack of measurable binding affinity [1]. This is critical for setting the baseline signal and determining the assay's limit of detection, ensuring that observed binding signals for test compounds are genuine and not due to buffer or matrix effects.

Application
Selection Property
Validation Focus
PROTAC selectivity validation
Scaffold-matched negative control
Confirm degradation is KLHDC2-dependent, not warhead-/linker-driven
Off-target profiling
Chemotype-matched inactive probe
Distinguish phenotype driven by KLHDC2 engagement vs off-target effects
SPR assay baseline
Documented non-binding to KLHDC2
Set detection limit and baseline signal for KLHDC2 binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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